3-Icosylsuccinic anhydride 3-Icosylsuccinic anhydride
Brand Name: Vulcanchem
CAS No.: 53520-66-4
VCID: VC3877746
InChI: InChI=1S/C24H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h22H,2-21H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O
Molecular Formula: C24H44O3
Molecular Weight: 380.6 g/mol

3-Icosylsuccinic anhydride

CAS No.: 53520-66-4

Cat. No.: VC3877746

Molecular Formula: C24H44O3

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

3-Icosylsuccinic anhydride - 53520-66-4

Specification

CAS No. 53520-66-4
Molecular Formula C24H44O3
Molecular Weight 380.6 g/mol
IUPAC Name 3-icosyloxolane-2,5-dione
Standard InChI InChI=1S/C24H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h22H,2-21H2,1H3
Standard InChI Key YOGGQENQAQOXCE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

3-Icosylsuccinic anhydride (IUPAC name: 3-eicosyldihydro-2,5-furandione) consists of a succinic anhydride backbone substituted with a 20-carbon alkyl chain at the 3-position. The structural formula is represented as:
O1C(CC(C1=O)CCCCCCCCCCCCCCCCCCCC)=O\text{O}_1\text{C(CC(C}_1\text{=O)CCCCCCCCCCCCCCCCCCCC)=O}
This configuration is derived from its SMILES notation . The compound’s CAS registry number (53520-66-4) and Unique Ingredient Identifier (6P4T8CJR3P) ensure unambiguous identification in regulatory and commercial contexts .

Table 1: Key Identifiers of 3-Icosylsuccinic Anhydride

PropertyValueSource
Molecular FormulaC₂₄H₄₄O₃
Molecular Weight380.61 g/mol
InChI KeyYOGGQENQAQOXCE-UHFFFAOYSA-N
XLogP3-AA (Predicted)~10.2 (estimated)

Stereochemical Considerations

The anhydride ring adopts a planar conformation due to conjugation between the carbonyl groups, while the icosyl chain introduces steric effects. Computational models suggest that the alkyl chain adopts a gauche configuration to minimize steric strain .

Synthesis and Reactivity

Table 2: Comparative Synthesis Metrics for Succinic Anhydride Derivatives

CompoundYield (%)Reaction Temp. (°C)Catalyst
3-Octenylsuccinic anhydride78120H₂SO₄
3-Icosylsuccinic anhydrideN/A160 (estimated)Lewis acids

Physicochemical Properties

Thermodynamic Properties

Extrapolating from shorter-chain analogs (e.g., 1-octenylsuccinic anhydride) :

Table 3: Predicted Thermodynamic Properties

PropertyValueMethod of Estimation
ΔfG° (Formation Gibbs)-164.37 kJ/molJoback method
Boiling Point~655 K (estimated)Joback method
logP (Octanol-Water)10.2Crippen method

Solubility and Stability

  • Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene) .

  • Stability: Susceptible to hydrolysis in humid environments; storage under anhydrous conditions recommended .

Industrial and Research Applications

Starch Modification

3-Icosylsuccinic anhydride may serve as a hydrophobic modifier for starch, analogous to starch sodium octenyl succinate (E 1450) . Such derivatives improve emulsification and texture in food products .

Polymer Chemistry

The long alkyl chain enhances compatibility with polyolefins, making it a candidate for:

  • Impact Modifiers: Tailoring mechanical properties of plastics.

  • Surfactants: Stabilizing oil-in-water emulsions .

Pharmaceutical Intermediates

Though unreported, its structural similarity to bioactive thiophenes suggests potential in drug synthesis .

Future Research Directions

  • Synthetic Optimization: Developing high-yield, scalable synthesis methods.

  • Application-Specific Studies: Evaluating efficacy in starch modification and polymer blends.

  • Toxicokinetics: Assessing absorption, distribution, and excretion in model organisms.

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